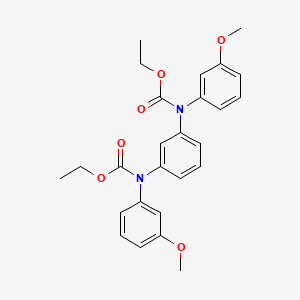
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is a chemical compound with the molecular formula C26H28N2O6. This compound is known for its unique structure, which includes a phenylenebis backbone and methoxyphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester typically involves the reaction of 1,3-phenylenediamine with 3-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The diethyl ester is then formed by esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, 1,3-phenylenebis((4-methoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-ethoxyphenyl)-, diethyl ester
- Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, dimethyl ester
Uniqueness
Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is unique due to its specific methoxyphenyl groups and diethyl ester configuration. These structural features confer distinct chemical properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
63534-59-8 |
|---|---|
Formule moléculaire |
C26H28N2O6 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
ethyl N-[3-(N-ethoxycarbonyl-3-methoxyanilino)phenyl]-N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C26H28N2O6/c1-5-33-25(29)27(21-12-8-14-23(17-21)31-3)19-10-7-11-20(16-19)28(26(30)34-6-2)22-13-9-15-24(18-22)32-4/h7-18H,5-6H2,1-4H3 |
Clé InChI |
FSNOPHPEVIQHHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC(=CC=C1)N(C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



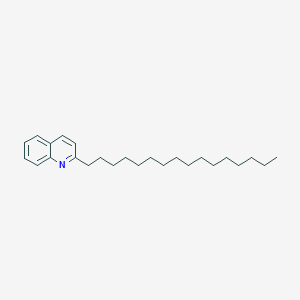
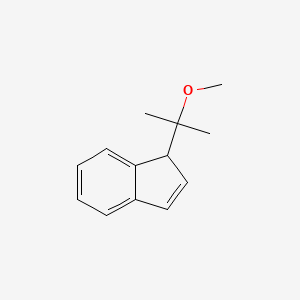
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
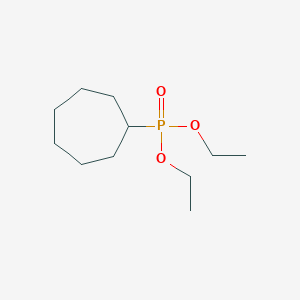

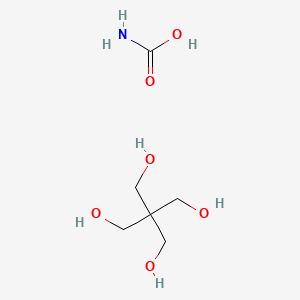
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
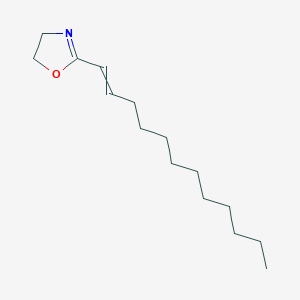
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

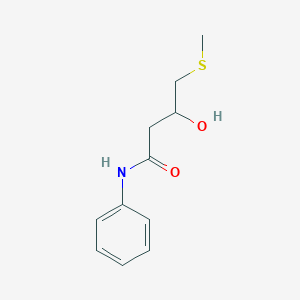
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

